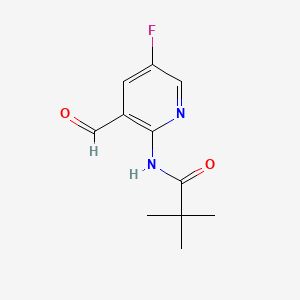

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide

説明

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide, or 5-fluoro-3-formylpyridin-2-ylpivalamide, is a synthetic molecule that has been studied for its potential uses in a variety of scientific applications. This molecule contains a nitrogen atom, a fluorine atom, a carbon atom, and an oxygen atom, as well as a pivalamide side chain. It is a small molecule that is easily synthesized and is a promising candidate for use in a variety of research applications.

科学的研究の応用

Organic Synthesis and Chemical Behavior

- The study on the behavior of 3-hydrazino-6-aryl-1,2,4-triazin-5-one towards active electrophilic compounds in different solvents reveals insights into nucleophilic behavior and the synthesis of various pivalamide derivatives. This research could hint at the chemical reactivity and potential synthetic applications of N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in creating new compounds with antibacterial properties (Abeer N. Al-Romaizan, 2019).

Medicinal Chemistry

- A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors, demonstrates the potential therapeutic applications of structurally similar compounds. It suggests that modifications to the pyridine and pyridone positions could enhance aqueous solubility and kinase selectivity, indicating a path for the development of new inhibitors for cancer therapy (G. M. Schroeder et al., 2009).

Photochemistry and Photophysics

- Research on the photo-induced cytotoxic and clastogenic activities of 3,6-di-substituted acridines through acylation of proflavine shows the influence of structural components on biological activities under light irradiation. This could suggest potential research directions for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in studying its photophysical properties and applications in light-sensitive therapeutic agents (Y. Benchabane et al., 2009).

Catalysis and Material Science

- The development and validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for quantitative determination of a specific compound in dog plasma highlight the importance of analytical techniques in drug development and monitoring. This suggests potential applications for N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide in developing analytical methodologies for new compounds in pharmacokinetics and drug metabolism studies (Li Ping et al., 2021).

特性

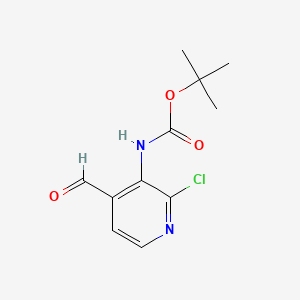

IUPAC Name |

N-(5-fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c1-11(2,3)10(16)14-9-7(6-15)4-8(12)5-13-9/h4-6H,1-3H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHHGGYJXRRFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673565 | |

| Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Fluoro-3-formylpyridin-2-yl)pivalamide | |

CAS RN |

1188433-81-9 | |

| Record name | N-(5-Fluoro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

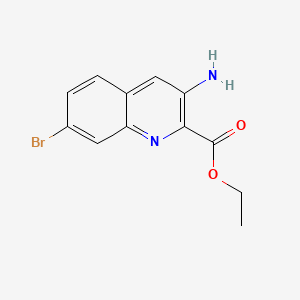

![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)

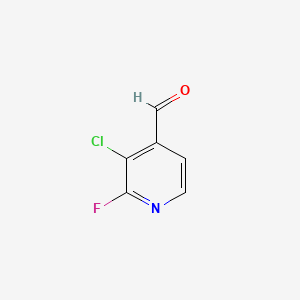

![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)